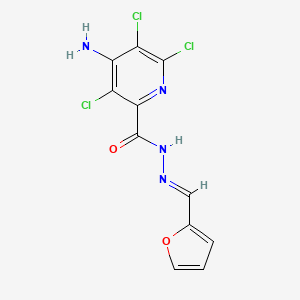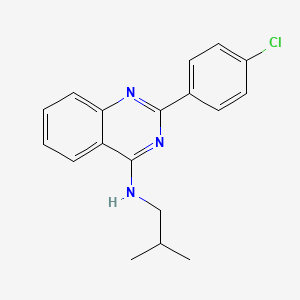
2-(4-chlorophenyl)-N-(2-methylpropyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(2-methylpropyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C18H18ClN3 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chlorophenyl)-N-isobutyl-4-quinazolinamine is 311.1189253 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiproliferative Activity
AG-1478, a variant of 2-(4-chlorophenyl)-N-isobutyl-4-quinazolinamine, shows promising in vitro and in vivo antiproliferative activity. It is significant in biopharmaceutical research due to its potent activities. Understanding its spectral signatures helps in determining its targets and interactions, crucial for therapeutic applications (Khattab et al., 2016).
AMPA Receptor Antagonists
Research into 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, related to 2-(4-chlorophenyl)-N-isobutyl-4-quinazolinamine, has led to the discovery of new AMPA receptor antagonists. These compounds have shown varying potencies, contributing significantly to the study of AMPA receptor inhibition (Chenard et al., 2001).
Treatment of Refractory Solid Tumors and CNS Malignancies
Gefitinib, another derivative, has been studied for treating refractory solid tumors and CNS malignancies in pediatric patients. It's a selective inhibitor of the epidermal growth factor receptor (EGFR), showing potential in targeting specific tumor types (Freeman et al., 2006).
Bioassay Against Microcystis aeruginosa
2-(4-chlorophenyl)-4-(4-methoxyphenyl) quinazoline (CMQ), a similar derivative, has been evaluated for its effects on the cyanobacteria Microcystis aeruginosa. This research is crucial for understanding the environmental and ecological impacts of quinazoline derivatives (Zhao et al., 2015).
Electrochemical and Photophysical Properties
Studies on electron-withdrawing substituted quinazoline chromophores, including 2-(4-chlorophenyl)quinazoline variants, have been conducted. These studies focus on their electrochemical, photophysical, and nonlinear optical properties, relevant for material sciences (Moshkina et al., 2020).
Corrosion Inhibition
Quinoxaline derivatives, structurally similar to 2-(4-chlorophenyl)-N-isobutyl-4-quinazolinamine, have been synthesized and used as corrosion inhibitors. This application is vital in industrial chemistry, especially for protecting metals against corrosion (Saraswat & Yadav, 2020).
Antimalarial Effects
N2-Aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines, structurally related to 2-(4-chlorophenyl)-N-isobutyl-4-quinazolinamine, have been synthesized for their antimalarial properties. This research contributes to the development of new treatments for malaria (Elslager et al., 1981).
Antibacterial Activity
N2, N4-disubstituted quinazoline-2,4-diamines, closely related to 2-(4-chlorophenyl)-N-isobutyl-4-quinazolinamine, have shown significant antibacterial activity against multidrug-resistant Staphylococcus aureus (Van Horn et al., 2014).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methylpropyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3/c1-12(2)11-20-18-15-5-3-4-6-16(15)21-17(22-18)13-7-9-14(19)10-8-13/h3-10,12H,11H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRWIDVRWALVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-4-(tetrazol-1-yl)butan-1-one](/img/structure/B5574654.png)
![4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)morpholine](/img/structure/B5574669.png)
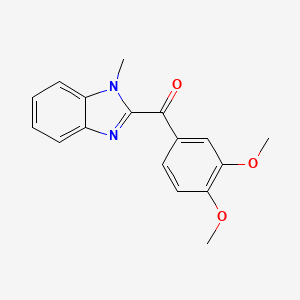
![10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5574690.png)
![2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B5574691.png)
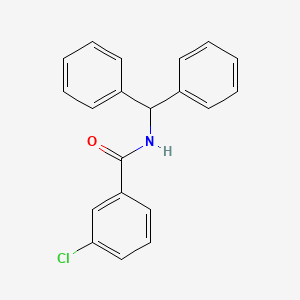
![N-[1-(3,4-dimethoxyphenyl)propyl]-2-methylpropanamide](/img/structure/B5574695.png)
![6-({[1-(phenylsulfonyl)-4-piperidinyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5574704.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5574718.png)
![4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5574725.png)
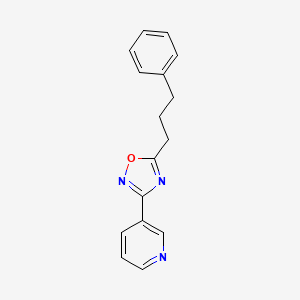
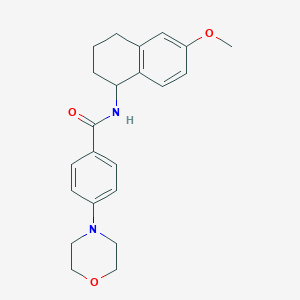
![4-[(E)-{2-[oxo(phenylamino)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B5574762.png)
